molecular formula C20H14ClN3OS B2516413 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 524062-94-0

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B2516413
CAS No.: 524062-94-0
M. Wt: 379.86
InChI Key: QHWVFMOLFGCFTF-UHFFFAOYSA-N
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Description

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is a synthetic quinazoline-2-thione derivative of significant interest in medicinal chemistry research. Compounds based on the quinazoline-thione scaffold are extensively investigated for their diverse biological activities, which include potential as antimycobacterial agents, particularly against strains of Mycobacterium avium and M. kansasii . The presence of the thione group (C=S) in place of an oxo group (C=O) is a critical structural feature, as this modification is generally associated with enhanced biological potency in related compounds . Furthermore, the chlorophenyl and phenoxy substituents in its structure suggest potential for interaction with various enzymatic targets. Related quinazoline and thione-containing molecules have also demonstrated promising activity as inhibitors of photosynthetic electron transport in spinach chloroplasts, indicating a potential research application in plant biology . The specific substitution pattern of this compound, featuring a 4-(4-chlorophenoxy)phenylamino group at the 4-position of the dihydroquinazoline core, makes it a valuable chemical entity for structure-activity relationship (SAR) studies aimed at developing new pharmacological tools or agrochemical agents. Researchers can utilize this compound to explore its mechanism of action, given that analogous structures have been shown to interact with targets such as voltage-gated sodium channels and other biological receptors . This product is intended for use in biochemical research, high-throughput screening, and as a building block for the synthesis of more complex heterocyclic systems.

Properties

IUPAC Name

4-[4-(4-chlorophenoxy)anilino]-4aH-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12,17H,(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEPTSPBIUOLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N=C2NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves several steps. One common method includes the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include urea derivatives (e.g., chloroxuron, difenoxuron) and heterocyclic thiones (e.g., triazoline- or triazole-thiones). Key comparisons are outlined below:

Compound Core Structure Key Functional Groups Molecular Formula Reported Applications
4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione Quinazoline Thione (C=S), amino, 4-chlorophenoxy phenyl C₂₀H₁₄ClN₃OS Hypothesized kinase inhibition
Chloroxuron (N’-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea) Urea Urea (N-C(O)-N), 4-chlorophenoxy phenyl C₁₄H₁₂ClN₂O₂ Herbicide
4-Aryl-5-arylamino-1,2,4-triazoline-3-thiones Triazoline Triazoline ring, thione (C=S), aryl substituents Varies (e.g., C₁₄H₁₂N₄S) Antimicrobial agents
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole Triazole ring, thione (C=S), methylphenyl C₉H₁₀N₄S Not specified

Key Differences and Implications

  • Core Heterocycle: The quinazoline core distinguishes the target compound from urea derivatives (e.g., chloroxuron) and triazole/triazoline-based thiones.
  • Functional Groups : The thione group in the target compound may confer stronger hydrogen-bonding capacity compared to urea’s carbonyl group, which is more electronegative but less polarizable.
  • Biological Activity : Urea derivatives like chloroxuron are primarily herbicides, acting as photosynthesis inhibitors . In contrast, triazoline-thiones (e.g., Dubenko et al., 1971) exhibit antimicrobial properties, suggesting the target compound’s thione and aromatic substituents might align with similar therapeutic applications .

Biological Activity

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a quinazoline core, a chlorophenoxy group, and a thione moiety, which contribute to its unique properties and mechanisms of action.

PropertyValue
Molecular Formula C20H14ClN3OS
Molecular Weight 379.9 g/mol
IUPAC Name 4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione
InChI Key QHWVFMOLFGCFTF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Synthesis

The synthesis of this compound typically involves several steps, starting with the reaction of 4-chlorophenol with 4-nitrophenylamine to form an intermediate. This intermediate is then reacted with 2-aminobenzothiazole in the presence of solvents like ethanol or dimethylformamide (DMF), often utilizing potassium carbonate as a catalyst. This multi-step process highlights the complexity involved in producing this compound, which is crucial for its subsequent biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. Mechanistic studies suggest that it may inhibit specific enzymes and signaling pathways associated with cancer cell proliferation. For instance, it has been shown to inhibit tyrosine kinases, which play a critical role in cancer progression.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer), the results indicated that it significantly reduced cell viability in a dose-dependent manner. The IC50 values obtained from these experiments suggest that this compound could be a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It inhibits key enzymes involved in cellular signaling and proliferation.
  • Signal Pathway Modulation : The compound may modulate pathways related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-chlorophenoxy)phenylamine Lacks quinazoline and thione moietiesLimited antimicrobial activity
2-aminobenzothiazole Contains benzothiazole coreModerate anticancer properties
4-chlorophenol Simpler structureMinimal biological activity

The combination of functional groups in this compound enhances its biological efficacy compared to these simpler compounds.

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